molecular formula C14H10N2O B14613870 3-Phenoxy-1H-isoindol-1-imine CAS No. 60460-27-7

3-Phenoxy-1H-isoindol-1-imine

Cat. No.: B14613870
CAS No.: 60460-27-7
M. Wt: 222.24 g/mol
InChI Key: PQPCFOWICSPCKC-UHFFFAOYSA-N
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Description

3-Phenoxy-1H-isoindol-1-imine is a heterocyclic compound characterized by the presence of an isoindole core structure with a phenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-1H-isoindol-1-imine typically involves the condensation of an aromatic amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of phenoxybenzaldehyde and aniline under acidic conditions to form the imine intermediate, which then undergoes cyclization to yield the desired isoindole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-1H-isoindol-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted isoindole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Phenoxy-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and the biological context. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxy-1H-isoindol-1-imine is unique due to the presence of both the phenoxy and imine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

60460-27-7

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-phenoxyisoindol-1-imine

InChI

InChI=1S/C14H10N2O/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,15H

InChI Key

PQPCFOWICSPCKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=N)C3=CC=CC=C32

Origin of Product

United States

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